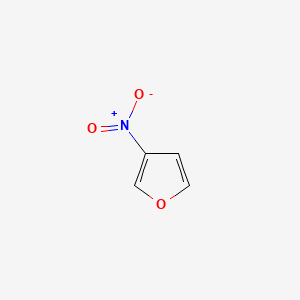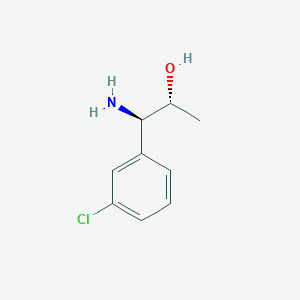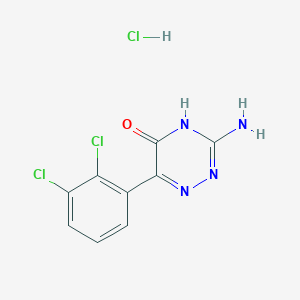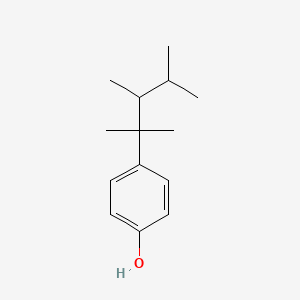
6,8-Dimethoxychroman-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dimethoxychroman-4-one is a chemical compound belonging to the class of chromanones, which are derivatives of chroman. Chromanones are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a chroman ring with methoxy groups at the 6th and 8th positions and a ketone group at the 4th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethoxychroman-4-one typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as 2,4-dimethoxybenzaldehyde.
Cyclization: The precursor undergoes cyclization to form the chroman ring. This can be achieved through an acid-catalyzed reaction.
Oxidation: The chroman intermediate is then oxidized to introduce the ketone group at the 4th position. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization: Using continuous flow reactors to achieve efficient cyclization.
Catalytic Oxidation: Employing catalytic systems to facilitate the oxidation step, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Dimethoxychroman-4-one can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromanones depending on the nucleophile used.
Applications De Recherche Scientifique
6,8-Dimethoxychroman-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 6,8-Dimethoxychroman-4-one exerts its effects involves:
Molecular Targets: It may interact with various enzymes and receptors in the body.
Pathways: It can modulate oxidative stress pathways, reducing the levels of reactive oxygen species and protecting cells from damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,8-Dihydroxychroman-4-one: Similar structure but with hydroxyl groups instead of methoxy groups.
6,8-Dimethylchroman-4-one: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
6,8-Dimethoxychroman-4-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of methoxy groups can enhance its lipophilicity and potentially improve its ability to cross cell membranes.
Propriétés
Formule moléculaire |
C11H12O4 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
6,8-dimethoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C11H12O4/c1-13-7-5-8-9(12)3-4-15-11(8)10(6-7)14-2/h5-6H,3-4H2,1-2H3 |
Clé InChI |
HAHGQPWVPNHRFN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C(=C1)OC)OCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-(trifluoromethylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B13036323.png)

![1,4-Di([2,2'-bipyridin]-4-yl)benzene](/img/structure/B13036341.png)

![5-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13036351.png)





![4,8-Bis(1,3-dithiol-2-ylidene)-1,3,5,7-tetrahydro-[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole](/img/structure/B13036410.png)



